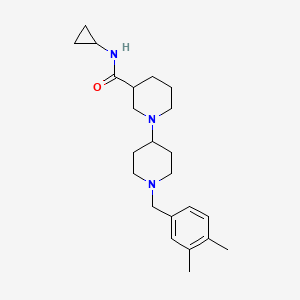![molecular formula C22H27N3O B3808616 (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol](/img/structure/B3808616.png)
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
Vue d'ensemble
Description
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment.
Applications De Recherche Scientifique
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has been studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways. (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has also been shown to have a low affinity for the mu opioid receptor, which is responsible for the analgesic effects of opioids. This makes it a promising candidate for the development of non-addictive pain medications.
Mécanisme D'action
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol acts as a selective agonist for the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system. Activation of the delta opioid receptor by (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the activation of potassium channels and the hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability and the modulation of pain and reward pathways.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting that it may have potential as a treatment for addiction. In addition, (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol is its high selectivity for the delta opioid receptor, which allows for the study of the specific effects of delta receptor activation. However, one limitation is that (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has a relatively short half-life, which may make it difficult to study its long-term effects in animal models.
Orientations Futures
There are several future directions for the study of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol. One area of research is the development of novel pain medications that target the delta opioid receptor. Another area of research is the investigation of the potential use of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol in the treatment of addiction. Additionally, there is a need for further studies to elucidate the long-term effects of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol on pain and reward pathways.
Propriétés
IUPAC Name |
(3S,4S)-4-naphthalen-2-yl-1-[(1-propylimidazol-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-11-25-13-10-23-22(25)16-24-12-9-20(21(26)15-24)19-8-7-17-5-3-4-6-18(17)14-19/h3-8,10,13-14,20-21,26H,2,9,11-12,15-16H2,1H3/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCUEEHQNFJBSU-LEWJYISDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=CN=C1CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B3808534.png)
![N-(4-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3808535.png)
![N-(2-{[1-(4-fluorophenyl)pyrrolidin-3-yl]amino}ethyl)-N-methylmethanesulfonamide](/img/structure/B3808538.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B3808543.png)
![N,N-dimethyl-2-[(1-methyl-2-phenoxyethyl)amino]ethanesulfonamide](/img/structure/B3808550.png)
![5-[5-(4-ethyl-5-methyl-3-thienyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3808551.png)
![N-cyclopropyl-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3808554.png)
![(2-fluoro-4-biphenylyl)[1-(3-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B3808565.png)
![2-(4-chlorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808568.png)

![2-methyl-N-(4-{[(1-methylcyclohexyl)amino]carbonyl}phenyl)-3-furamide](/img/structure/B3808608.png)
![2-methyl-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3808625.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3808631.png)
![(3S*,4S*)-1-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3808635.png)